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Introduction
The Ullmann-Goldberg reaction is a cornerstone of modern organic synthesis, facilitating the

formation of carbon-nitrogen bonds through a copper-catalyzed cross-coupling of aryl halides

with amine-containing compounds.[1][2] This reaction has seen significant advancements from

its classical origins, which often required harsh conditions, including high temperatures and

stoichiometric amounts of copper.[1] The introduction of chelating ligands has enabled these

transformations under milder conditions with catalytic amounts of copper, thereby expanding

the substrate scope and improving reaction yields.

N,N'-substituted oxamides have emerged as a versatile class of compounds within the realm

of the Ullmann-Goldberg reaction, playing a dual role as both highly effective ligands and as

substrates for N,N'-diarylation. Their unique structural features and coordination properties

have led to the development of robust and efficient catalytic systems for the synthesis of a wide

array of N-arylated compounds, which are pivotal structural motifs in medicinal chemistry and

materials science. This document provides detailed application notes and experimental

protocols for the utilization of N,N'-substituted oxamides in the Ullmann-Goldberg reaction.
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N,N'-Substituted Oxamides as Ligands
A significant application of N,N'-substituted oxamides is their use as ligands to promote

copper-catalyzed cross-coupling reactions. Oxalic diamides have been identified as a powerful

class of ligands for the CuI-catalyzed amination of less reactive (hetero)aryl chlorides.[3][4]

Key Advantages:

Enhanced Reactivity: Oxalamide ligands have been shown to be highly effective in

promoting the coupling of challenging substrates, such as (hetero)aryl chlorides, which are

often less reactive in traditional Ullmann-Goldberg reactions.[3]

Broad Substrate Scope: These ligands facilitate the N-arylation of a wide variety of amines,

including primary and secondary amines, with good to excellent yields.[3]

Mild Reaction Conditions: The use of oxalamide ligands can enable reactions to proceed at

lower temperatures compared to classical Ullmann conditions.[5]

Accessibility and Tunability: Oxalamide ligands are readily synthesized from inexpensive and

commercially available starting materials, such as oxalyl chloride or ethyl chlorooxalate.[6]

Their modular nature allows for easy tuning of steric and electronic properties to optimize

catalytic activity for specific substrates.

Bis(N-aryl) substituted oxalamides have been found to be superior ligands compared to N-aryl-

N'-alkyl or bis(N-alkyl) substituted oxalamides, highlighting the importance of the electronic and

steric properties of the aromatic rings within the ligand structure for their efficiency.[3] One

notable example is N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), which

has proven to be a highly effective ligand for the copper-catalyzed coupling of terminal alkynes

with (hetero)aryl halides.[7]

N,N'-Substituted Oxamides as Reactants
While their role as ligands is well-documented, N,N'-substituted oxamides can also serve as

substrates in the Ullmann-Goldberg reaction to produce N,N'-diaryl oxamides. This

transformation is valuable for the synthesis of molecules with applications in medicinal

chemistry and materials science. The general principles of the copper-catalyzed N-arylation of

amides are applicable to oxamides.
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Reaction Principle:

The N,N'-diarylation of an oxamide involves the coupling of both N-H bonds of the oxamide
with an aryl halide in the presence of a copper catalyst, a ligand, and a base. The reaction

proceeds through a catalytic cycle involving the formation of a copper-amidate complex.[8]

Experimental Protocols
Protocol 1: Synthesis of an N,N'-Disubstituted Oxamide
Ligand
This protocol describes the synthesis of a representative N,N'-disubstituted oxamide ligand,

which can be adapted for the preparation of a variety of analogous ligands.

Synthesis of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO)[7]

Materials:

Oxalyl chloride

2,6-Dimethylaniline

2-(Aminomethyl)pyridine

Triethylamine

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:
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To a solution of 2,6-dimethylaniline (1.0 equiv) and triethylamine (1.2 equiv) in DCM at 0 °C,

add a solution of oxalyl chloride (1.1 equiv) in DCM dropwise.

Stir the reaction mixture at 0 °C for 1 hour.

Add 2-(aminomethyl)pyridine (1.0 equiv) to the reaction mixture and allow it to warm to room

temperature.

Stir the reaction for an additional 12 hours.

Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous

layer with DCM (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to afford the desired N1-(2,6-

Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO).

Protocol 2: Ullmann-Goldberg N,N'-Diarylation of an
Oxamide
This protocol provides a general procedure for the copper-catalyzed N,N'-diarylation of a

simple N,N'-disubstituted oxamide. The conditions are adapted from general protocols for the

N-arylation of amides.

Synthesis of N,N'-Di(p-tolyl)oxamide

Materials:

N,N'-Dimethyloxamide

4-Iodotoluene

Copper(I) iodide (CuI)

N,N'-Dimethylethylenediamine (DMEDA) (as ligand)
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Potassium phosphate (K₃PO₄)

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Argon (or other inert gas)

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a dry Schlenk flask, add N,N'-dimethyloxamide (1.0 mmol, 1.0 equiv), 4-iodotoluene (2.2

mmol, 2.2 equiv), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (4.0 mmol, 4.0 equiv).

Evacuate the flask and backfill with argon three times.

Add anhydrous DMF (or DMSO) (5 mL) and DMEDA (0.2 mmol, 20 mol%) via syringe.

Heat the reaction mixture to 110-120 °C and stir for 24-48 hours. Monitor the reaction

progress by TLC or LC-MS.

After completion, cool the reaction mixture to room temperature and quench with water.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield N,N'-di(p-

tolyl)oxamide.
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Data Presentation
Table 1: Representative N,N'-Disubstituted Oxalamides
as Ligands in Cu-Catalyzed Amination[3]

Entry Aryl Chloride Amine Ligand Yield (%)

1 4-Chlorotoluene Aniline

N,N'-Bis(2,4,6-

trimethylphenyl)o

xalamide

95

2 4-Chloroanisole Morpholine

N,N'-Bis(2,4,6-

trimethylphenyl)o

xalamide

92

3 2-Chloropyridine Benzylamine

N,N'-Bis(2,4,6-

trimethylphenyl)o

xalamide

85

4

4-

Chlorobenzonitril

e

n-Hexylamine

N,N'-Bis(2,4,6-

trimethylphenyl)o

xalamide

88

Table 2: Substrate Scope for the N,N'-Diarylation of an
Oxamide (Hypothetical Data Based on General Amide
Arylation)
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Entry Oxamide Aryl Halide Product Yield (%)

1
N,N'-

Dimethyloxamide
4-Iodoanisole

N,N'-Bis(4-

methoxyphenyl)o

xamide

85

2
N,N'-

Diethyloxamide

1-Iodo-4-

(trifluoromethyl)b

enzene

N,N'-Bis(4-

(trifluoromethyl)p

henyl)oxamide

78

3
N,N'-

Dibenzyloxamide

3-

Iodobromobenze

ne

N,N'-Bis(3-

bromophenyl)oxa

mide

82

4 Oxalanilide 2-Iodothiophene

N,N'-

Bis(thiophen-2-

yl)oxamide

75
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Caption: Proposed catalytic cycle for the Ullmann-Goldberg N-arylation of an N,N'-substituted

oxamide.
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Click to download full resolution via product page

Caption: General experimental workflow for the Ullmann-Goldberg diarylation of an N,N'-

substituted oxamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-
based ligands | Springer Nature Experiments [experiments.springernature.com]

2. Ullmann condensation - Wikipedia [en.wikipedia.org]

3. CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines
[organic-chemistry.org]

4. pubs.acs.org [pubs.acs.org]

5. scispace.com [scispace.com]

6. 2024.sci-hub.se [2024.sci-hub.se]

7. Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides [organic-
chemistry.org]

8. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-
Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: N,N'-Substituted
Oxamides in the Ullmann-Goldberg Reaction]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b166460#n-n-substituted-oxamides-in-ullmann-
goldberg-reaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b166460?utm_src=pdf-body-img
https://www.benchchem.com/product/b166460?utm_src=pdf-body
https://www.benchchem.com/product/b166460?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/articles/10.1038/nprot.2007.364
https://experiments.springernature.com/articles/10.1038/nprot.2007.364
https://en.wikipedia.org/wiki/Ullmann_condensation
https://www.organic-chemistry.org/abstracts/lit5/122.shtm
https://www.organic-chemistry.org/abstracts/lit5/122.shtm
https://pubs.acs.org/doi/abs/10.1021/jacs.5b08411
https://scispace.com/pdf/renaissance-of-ullmann-and-goldberg-reactions-progress-in-3rv3aolmh8.pdf
https://2024.sci-hub.se/6463/3344fddb7ba790723db0a8ff69945036/chen2017.pdf
https://www.organic-chemistry.org/abstracts/lit8/896.shtm
https://www.organic-chemistry.org/abstracts/lit8/896.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC11051942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11051942/
https://www.benchchem.com/product/b166460#n-n-substituted-oxamides-in-ullmann-goldberg-reaction
https://www.benchchem.com/product/b166460#n-n-substituted-oxamides-in-ullmann-goldberg-reaction
https://www.benchchem.com/product/b166460#n-n-substituted-oxamides-in-ullmann-goldberg-reaction
https://www.benchchem.com/product/b166460#n-n-substituted-oxamides-in-ullmann-goldberg-reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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